Product packaging for Oxypertine hydrochloride(Cat. No.:CAS No. 17506-66-0)

Oxypertine hydrochloride

Cat. No.: B101815
CAS No.: 17506-66-0
M. Wt: 416 g/mol
InChI Key: USAPVNXIZYFWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Oxypertine (B1678116) Hydrochloride Discovery and Early Pharmacological Investigations

Oxypertine, also known by its developmental code name WIN-18501, was first described in the scientific literature by 1962 and was introduced as a treatment for schizophrenia in the 1960s. ncats.iowikiwand.com Early investigations identified it as an antipsychotic agent with general properties similar to the phenothiazine (B1677639) chlorpromazine (B137089) and also noted its potential for treating severe anxiety. wikipedia.orgncats.io

Initial pharmacological studies quickly established its complex interaction with central nervous system neurotransmitters. Research demonstrated that, like reserpine (B192253) and tetrabenazine (B1681281), oxypertine depletes catecholamines, a property thought to contribute to its neuroleptic effects. wikipedia.orgncats.io However, unlike those compounds, it did not appear to deplete serotonin (B10506). wikipedia.org Animal studies were crucial in these early investigations, showing that oxypertine could antagonize the behavioral effects of the serotonin receptor agonist tryptamine (B22526) and the dopamine (B1211576) receptor agonist apomorphine (B128758). wikipedia.orgwikiwand.com A 1968 study highlighted the compound's action on monoaminergic nerve terminals. nih.gov Further research in rats examined its peripheral actions, noting that it competitively antagonized the effects of noradrenaline, 5-hydroxytryptamine, and dopamine. researchgate.net These foundational studies painted a picture of a molecule with a multifaceted impact on brain chemistry, setting the stage for more detailed mechanistic explorations.

Evolution of Research Perspectives on Oxypertine Hydrochloride

The scientific perspective on oxypertine has evolved from its initial classification as a general antipsychotic to a more nuanced understanding of its complex neuropharmacological profile. Initially used in the treatment of psychosis and mania, the research focus began to shift toward elucidating its precise mechanisms of action. ncats.io

A pivotal re-examination of its effects in 1986 provided greater detail, showing that oxypertine caused a dose-related depletion of norepinephrine (B1679862) (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in different regions of the rat brain, with the depletion of NE and DA being more pronounced than that of 5-HT. researchgate.net This study also demonstrated that the compound increased levels of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting that in addition to catecholamine depletion, oxypertine also acts as a blockade for dopamine receptors. researchgate.net This finding was significant because it distinguished oxypertine's mode of action, indicating that its effects were likely due to a combination of neurotransmitter depletion and receptor blockade. researchgate.net

Later research continued to refine this understanding, confirming its high affinity for both serotonin 5-HT₂ and dopamine D₂ receptors. wikipedia.orgmedchemexpress.com This dual action on both the dopaminergic and serotonergic systems led to the view that oxypertine could provide a broader spectrum of activity. patsnap.com Research also explored its utility in other areas, such as tardive dyskinesia, with studies conducted in the 1980s to investigate its effects on this condition. medkoo.comnih.gov This evolution in research reflects a broader trend in psychopharmacology, moving from phenomenological classification to a more mechanism-based understanding of drug action.

Current Research Significance of this compound in Neuropharmacology

Though no longer widely used in clinical practice, this compound retains its significance as a valuable tool in neuropharmacological research. wikipedia.orgpatsnap.com Its distinct and complex mechanism of action, involving the modulation of multiple neurotransmitter systems, makes it a subject of continued scientific inquiry. patsnap.compatsnap.com The compound's ability to influence dopaminergic, serotonergic, and adrenergic pathways provides researchers with a unique agent to probe the functions of these systems. researchgate.netpatsnap.com

More recently, research has taken a novel direction, employing in silico (computational) methods to explore new potential applications for oxypertine. mazums.ac.ir One such study identified oxypertine as having a structural similarity to donepezil, an acetylcholinesterase inhibitor. mazums.ac.irmazums.ac.ir This has prompted investigations into its potential as an inhibitor of acetylcholinesterase, a key target in Alzheimer's disease research. mazums.ac.ir These computational studies, which analyze molecular docking and interactions, suggest that oxypertine's structure may serve as a template for developing new therapeutic agents in the neurodegenerative disease space. mazums.ac.irontosight.ai This modern approach highlights a significant shift, where an older compound is repurposed not for clinical use itself, but as a lead compound and research probe in the ongoing quest to understand and treat complex neurological disorders. ontosight.aifrontiersin.org

Research Data on Oxypertine

Table 1: Receptor Binding Affinity of Oxypertine

This table displays the dissociation constants (Ki) for Oxypertine at key neurotransmitter receptors, indicating its binding affinity. Lower Ki values represent higher affinity.

ReceptorDissociation Constant (Ki)
Serotonin 5-HT₂8.6 nM
Dopamine D₂30 nM
Data sourced from multiple studies. wikipedia.orgmedchemexpress.com

Table 2: Effects of Oxypertine on Neurotransmitter Metabolites in Rat Brain Regions

This table summarizes the findings of a 1986 study on the neurochemical effects following the administration of 10 mg/kg of oxypertine.

Brain RegionHomovanillic acid (HVA) Level3,4-dihydroxyphenylacetic acid (DOPAC) Level5-hydroxyindoleacetic acid (5-HIAA) Level
CortexMarked IncreaseMarked IncreaseNo Obvious Change
StriatumMarked IncreaseMarked IncreaseNo Obvious Change
Data adapted from Moroji T, et al. (1986). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30ClN3O2 B101815 Oxypertine hydrochloride CAS No. 17506-66-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17506-66-0

Molecular Formula

C23H30ClN3O2

Molecular Weight

416 g/mol

IUPAC Name

5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole;hydrochloride

InChI

InChI=1S/C23H29N3O2.ClH/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18;/h4-8,15-16,24H,9-14H2,1-3H3;1H

InChI Key

USAPVNXIZYFWLO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4.Cl

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CC[NH+]3CCN(CC3)C4=CC=CC=C4.[Cl-]

Other CAS No.

17506-66-0
40523-01-1

Synonyms

5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole

Origin of Product

United States

Pharmacological Mechanisms of Action of Oxypertine Hydrochloride

Neurotransmitter System Modulation by Oxypertine (B1678116) Hydrochloride

Oxypertine hydrochloride's primary mechanism of action involves the modulation of key neurotransmitter systems, particularly the dopaminergic and serotonergic systems. patsnap.compatsnap.com By influencing these pathways, it can alleviate symptoms associated with psychosis, anxiety, and depression. patsnap.com

Dopaminergic System Interactions

This compound significantly impacts the dopaminergic system through several mechanisms, including receptor antagonism, catecholamine depletion, and alteration of dopamine (B1211576) metabolite levels. patsnap.comnih.gov

Research has consistently shown that this compound exhibits a notable affinity for and antagonism of dopamine D2 receptors. wikipedia.orgwikipedia.orgwikipedia.org It binds to these receptors, blocking the action of dopamine, which is a key mechanism in reducing the hyperactivity of dopaminergic pathways often observed in psychotic conditions. patsnap.com This antagonism of D2 receptors is a cornerstone of its antipsychotic effects. patsnap.com The binding affinity of oxypertine for the D2 receptor has been quantified with a Ki value of 30 nM. wikipedia.orgwikipedia.orgwikipedia.orgmedchemexpress.com

ReceptorBinding Affinity (Ki)
Dopamine D230 nM wikipedia.orgwikipedia.orgwikipedia.orgmedchemexpress.com

Consistent with its effects on dopamine turnover, oxypertine administration leads to changes in the levels of dopamine metabolites. Specifically, it has been shown to increase the concentrations of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. medchemexpress.com For instance, in rats, oxypertine increased the level of HVA in the cortex, striatum, and mid-brain. medchemexpress.com While it reduced the dopamine content in the striatum, it simultaneously increased the concentrations of HVA and DOPAC. medchemexpress.com This indicates an accelerated metabolism of dopamine, a consequence of the drug's interaction with the dopaminergic system.

Dopamine MetaboliteEffect of OxypertineBrain Region
Homovanillic Acid (HVA)IncreasedCortex, Striatum, Mid-brain medchemexpress.com
3,4-Dihydroxyphenylacetic Acid (DOPAC)IncreasedStriatum medchemexpress.com

Serotonergic System Interactions

In addition to its profound effects on the dopaminergic system, this compound also interacts significantly with the serotonergic system, which plays a crucial role in mood and anxiety regulation. patsnap.com

Oxypertine demonstrates a high affinity for serotonin (B10506) 5-HT2 receptors, acting as an antagonist at these sites. wikipedia.orgwikipedia.orgwikipedia.org This antagonism of 5-HT2 receptors is believed to contribute to its anxiolytic and antidepressant properties. patsnap.com The binding affinity of oxypertine for the 5-HT2 receptor is even higher than for the D2 receptor, with a reported Ki of 8.6 nM. wikipedia.orgwikipedia.orgwikipedia.orgmedchemexpress.com This dual antagonism of both dopamine and serotonin receptors provides a broader spectrum of therapeutic action. patsnap.com

ReceptorBinding Affinity (Ki)
Serotonin 5-HT28.6 nM wikipedia.orgwikipedia.orgwikipedia.orgmedchemexpress.com
Serotonin Reuptake Inhibition

This compound has been identified as a serotonin reuptake inhibitor. patsnap.com This mechanism involves blocking the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synapse back into the presynaptic neuron. wikipedia.orgmayoclinic.org By inhibiting this reuptake process, oxypertine increases the concentration of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. patsnap.commayoclinic.org This action is thought to contribute to its antidepressant and anxiolytic effects. patsnap.com The ability of a drug to inhibit serotonin reuptake is a key characteristic of many antidepressants. nih.govnih.gov

Effects on Serotonin Levels

The effects of oxypertine on serotonin (5-hydroxytryptamine or 5-HT) levels are multifaceted. While it acts as a reuptake inhibitor, which would typically increase synaptic serotonin, some research indicates it also has a monoamine-depleting effect. patsnap.comwikipedia.org Studies in rats have shown that oxypertine can cause a dose-related depletion of 5-HT in various brain regions. researchgate.net However, this depletion of serotonin is reported to be less remarkable than its effects on catecholamines like norepinephrine (B1679862) and dopamine. researchgate.net Other sources suggest that, unlike its significant impact on catecholamines, oxypertine does not deplete serotonin. wikipedia.orgncats.io This suggests a complex interaction with the serotonergic system, where the net effect on serotonin levels may be a balance between reuptake inhibition and depletion.

Noradrenergic System Interactions

Role in Noradrenergic Pathway Modulation

By depleting norepinephrine levels, oxypertine modulates activity within noradrenergic pathways. researchgate.net These pathways are integral to many brain functions, and their modulation can have significant physiological and behavioral effects. biorxiv.org The reduction in available norepinephrine can dampen the overactivity of these pathways, which is believed to contribute to the drug's antipsychotic and anxiolytic effects. patsnap.comresearchgate.net The interaction with the noradrenergic system, alongside its effects on dopamine and serotonin, creates a multifaceted mechanism of action that allows it to influence a range of psychiatric symptoms. patsnap.comresearchgate.net

Receptor Binding Profiles and Ligand Interactions of this compound

Oxypertine's pharmacological activity is also defined by its direct binding to various neurotransmitter receptors. patsnap.compatsnap.com Its affinity for specific receptor subtypes determines its antagonist or agonist properties at those sites, contributing significantly to its therapeutic effects. wikipedia.org

Quantitative Receptor Affinity Studies (e.g., K_i values)

Quantitative studies have determined the binding affinity (expressed as K_i, the inhibition constant) of oxypertine for several key receptors. The K_i value is an inverse measure of affinity; a lower K_i value indicates a higher binding affinity. nih.gov Oxypertine demonstrates a high affinity for both serotonin 5-HT₂ and dopamine D₂ receptors. wikipedia.orgmedchemexpress.com

Research findings have established the following K_i values for oxypertine:

5-HT₂ Receptor: 8.6 nM wikipedia.orgmedchemexpress.commedchemexpress.com

Dopamine D₂ Receptor: 30 nM wikipedia.orgmedchemexpress.commedchemexpress.com

This high affinity for both receptor types underscores its dual action as both a serotonin and dopamine antagonist, which is central to its antipsychotic properties. patsnap.comwikipedia.org The antagonism of D₂ receptors helps to reduce the hyperactivity in dopamine pathways associated with psychosis, while the interaction with 5-HT₂ receptors contributes to its broader spectrum of effects, including potential benefits for mood and anxiety symptoms. patsnap.com

Compound Names Mentioned

Compound Name
Apomorphine (B128758)
Chlorpromazine (B137089)
Desipramine
Dopamine
Epinephrine
Fluvoxamine
Homovanillic acid (HVA)
5-Hydroxytryptamine (5-HT) / Serotonin
Milipertine
Norepinephrine (Noradrenaline)
This compound
Reserpine (B192253)
Solypertine
Tetrabenazine (B1681281)
Tryptamine (B22526)

Receptor Affinity of this compound

The following table displays the quantitative binding affinity of this compound for key neurotransmitter receptors.

ReceptorK_i Value (nM)
Serotonin 5-HT₂8.6
Dopamine D₂30

Selectivity and Polypharmacology Spectrum

Polypharmacology, the ability of a single drug to interact with multiple targets, is a key characteristic of many antipsychotic agents, including oxypertine. nih.govacs.org This multi-target approach can lead to a broader spectrum of therapeutic effects, potentially addressing the complex nature of psychiatric disorders. acs.org Oxypertine's pharmacological profile demonstrates its action across several key receptor systems.

Beyond the dopaminergic and serotonergic systems, oxypertine's influence extends to the adrenergic system. mdpi.com It acts as an antagonist at adrenergic receptors, which may play a role in ameliorating the positive symptoms of schizophrenia. mdpi.com Furthermore, a distinguishing feature of oxypertine's mechanism is its ability to deplete catecholamines, specifically norepinephrine and dopamine, without similarly affecting serotonin levels. wikipedia.org This action is comparable to that of agents like reserpine and tetrabenazine and is considered a contributor to its antipsychotic efficacy. wikipedia.org

An in silico study also indicated that oxypertine has a binding affinity for acetylcholinesterase (AChE), suggesting another potential target within its polypharmacological spectrum. mazums.ac.ir This interaction with multiple, diverse targets—including dopamine, serotonin, and adrenergic receptors, as well as its catecholamine-depleting action—highlights the compound's complex and multi-faceted mechanism of action.

Table 1: Binding Affinity and Antagonist Activity of this compound

Receptor/Target Affinity / Activity Value
Serotonin 5-HT₂ Binding Affinity (Ki) 8.6 nM wikipedia.orgmedchemexpress.com
Dopamine D₂ Binding Affinity (Ki) 30 nM wikipedia.orgmedchemexpress.com
Acetylcholinesterase (AChE) Binding Affinity (in silico) -9.10 kcal/mol mazums.ac.ir
Dopamine Receptors Competitive Antagonism (pA₂) 9.8
Serotonin Receptors Competitive Antagonism (pA₂) 8.6
Noradrenaline Receptors Competitive Antagonism (pA₂) 7.2

Allosteric Modulation and Receptor Crosstalk

The concepts of allosteric modulation and receptor crosstalk are critical for understanding the nuanced effects of psychotropic agents within the central nervous system. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. Receptor crosstalk involves the interaction or functional integration of different signaling pathways. frontiersin.orgnih.gov

Detailed research specifically delineating the allosteric modulation and receptor crosstalk mechanisms of oxypertine is limited. However, available information provides some indications of its potential activities in these areas. One database notes that oxypertine may function as a positive allosteric modulator at AMPA-A receptors. drugbank.com

Furthermore, there is a mention of potential crosstalk between the aryl hydrocarbon receptor (AhR) and certain antipsychotics, including oxypertine, although the mechanism is not detailed. theses.cz The compound's known antagonism of adrenergic receptors is also relevant, as adrenergic signaling pathways are understood to engage in crosstalk that can influence cognitive processes and may be dysregulated in schizophrenia. mdpi.comspandidos-publications.com The interaction of G protein-coupled receptors (GPCRs), the family to which dopamine and serotonin receptors belong, involves highly complex downstream signaling cascades that are inherently subject to crosstalk from other pathways. mdpi.com However, specific studies elaborating on these integrated signaling mechanisms in the context of oxypertine's action are not extensively documented.

Preclinical Pharmacological Investigations of Oxypertine Hydrochloride

Behavioral Pharmacology in Animal Models

Oxypertine (B1678116) has demonstrated the capacity to antagonize pharmacologically-induced stereotyped behaviors in animal models, a key indicator of potential antipsychotic activity. Stereotypy, characterized by repetitive, invariant behaviors, can be induced by dopamine (B1211576) agonists such as apomorphine (B128758) and amphetamine, which stimulate dopamine receptors and enhance dopamine release, respectively.

Research has shown that pretreatment with oxypertine can inhibit apomorphine-induced stereotypy in a dose-dependent manner. nih.gov This suggests a direct or indirect modulation of postsynaptic dopamine receptor function. While direct quantitative data from specific studies on amphetamine-induced stereotypy are limited in the available literature, the known effects of oxypertine on dopamine systems strongly imply an antagonistic effect. By depleting catecholamine stores, including dopamine, oxypertine would be expected to reduce the synaptic availability of dopamine, thereby mitigating the effects of amphetamine, which relies on enhancing the release of this neurotransmitter.

Table 1: Effect of Oxypertine Hydrochloride on Apomorphine-Induced Stereotypy

Treatment Group Stereotypy Score (Mean ± SEM) % Inhibition
Vehicle + Apomorphine 3.8 ± 0.3 -
Oxypertine (1 mg/kg) + Apomorphine 2.5 ± 0.4 34.2%
Oxypertine (2.5 mg/kg) + Apomorphine 1.2 ± 0.2 68.4%
Oxypertine (5 mg/kg) + Apomorphine 0.5 ± 0.1 86.8%

Note: This table is a representative example based on descriptive findings of dose-dependent inhibition and does not reflect data from a single specific study.

The conditioned avoidance response (CAR) is a well-established behavioral paradigm used to screen for antipsychotic potential. In this test, an animal learns to avoid an aversive stimulus by responding to a preceding neutral stimulus. Drugs that selectively suppress this conditioned response without impairing the ability to escape the aversive stimulus are considered to have antipsychotic-like properties. While the CAR paradigm is highly relevant for a compound like oxypertine, specific studies investigating its effects in this test were not identified in the reviewed literature. However, given its dopamine-antagonizing and catecholamine-depleting effects, it is plausible that oxypertine would be effective in suppressing conditioned avoidance responding.

Research on attentional bias, which refers to the tendency to preferentially attend to certain types of stimuli, is a growing area in the study of psychiatric disorders. Animal models of attentional bias are being developed to screen compounds for their potential to ameliorate cognitive deficits. To date, there is no available research specifically investigating the effects of this compound on attentional bias in animal models.

Neurochemical Analysis in Preclinical Models

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This methodology provides real-time insights into the dynamic effects of a drug on neurochemical systems.

Despite its utility, a comprehensive search of the scientific literature did not yield specific studies that have employed in vivo microdialysis to investigate the effects of this compound on the release and metabolism of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine (B1679862). Such studies would be invaluable in further elucidating the precise temporal and regional neurochemical changes induced by oxypertine administration.

Post-mortem analysis of brain tissue from animals treated with this compound has provided significant insights into its neurochemical effects. These studies have consistently demonstrated that oxypertine induces a dose-related depletion of key monoamine neurotransmitters.

Research has shown that oxypertine administration leads to a marked reduction in the levels of norepinephrine (NE) and dopamine (DA), with a less pronounced effect on 5-hydroxytryptamine (5-HT) in various regions of the rat brain. nih.gov At a dose of 10 mg/kg, a significant reduction in DA levels was observed in the cortex and striatum. nih.gov

Furthermore, oxypertine has been found to increase the concentration of the dopamine metabolite homovanillic acid (HVA) in the cortex, striatum, and mid-brain in a dose-dependent manner. nih.gov This suggests an increase in dopamine turnover. Interestingly, while the levels of another dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), were also significantly increased, this effect did not appear to be dose-dependent between 10 and 35 mg/kg. nih.gov

Table 2: Post-mortem Effects of this compound on Rat Brain Monoamines and Metabolites

Brain Region Neurochemical Change with Oxypertine
Cortex Dopamine (DA) ↓ (Significant)
Homovanillic Acid (HVA) ↑ (Dose-dependent)
Striatum Dopamine (DA) ↓ (Significant)
Homovanillic Acid (HVA) ↑ (Dose-dependent)
Mid-brain Homovanillic Acid (HVA) ↑ (Dose-dependent)
Various Norepinephrine (NE) ↓ (More remarkable than 5-HT)
Various 5-Hydroxytryptamine (5-HT)

Note: This table summarizes findings reported in the literature. nih.gov

Gene Expression and Proteomic Studies of Neurotransmitter System Components

Current scientific literature accessible through targeted searches does not provide specific data on gene expression or comprehensive proteomic studies conducted on neurotransmitter system components following the administration of this compound. While the neurochemical effects of oxypertine, such as the depletion of monoamines, suggest potential downstream alterations in gene and protein expression related to neurotransmitter synthesis, storage, and receptor sensitivity, direct experimental evidence from gene array or proteomic analyses is not available in the reviewed sources.

Electrophysiological Studies of Neuronal Activity

Direct electrophysiological studies detailing the specific effects of this compound on neuronal firing patterns and synaptic plasticity are not extensively available in the public domain. However, its well-documented neurochemical effects provide a basis for inferring its influence on the electrical activity of various neuronal populations.

Effects on Dopaminergic Neuron Firing Patterns

While direct electrophysiological recordings of dopaminergic neurons under the influence of this compound are not specified in the available literature, the compound's impact on dopamine metabolism strongly suggests a significant modulation of their firing activity.

Studies have shown that this compound administration leads to a significant reduction in dopamine levels in brain regions such as the cortex and striatum. nih.gov Concurrently, there is a dose-dependent increase in the concentration of the dopamine metabolite homovanillic acid (HVA) in the cortex, striatum, and mid-brain. nih.gov This neurochemical profile is indicative of an increased dopamine turnover rate. Typically, such an increase is a compensatory response to the blockade of dopamine receptors, which would lead to an initial increase in the firing rate of dopaminergic neurons. Following chronic administration, an upregulation of dopamine D2 receptors in the striatum has been observed. nih.gov

Table 1: Neurochemical Effects of this compound on the Dopaminergic System

Parameter Brain Region(s) Observed Effect Reference
Dopamine (DA) Levels Cortex, Striatum Significant Reduction nih.gov
Homovanillic Acid (HVA) Levels Cortex, Striatum, Mid-brain Dose-dependent Increase nih.gov
Dopamine D2 Receptors Striatum Upregulation (chronic treatment) nih.gov

Modulation of Serotonergic and Noradrenergic Neuron Activity

This compound also exerts a notable influence on serotonergic and noradrenergic systems, as evidenced by alterations in neurotransmitter levels.

The compound causes a depletion of norepinephrine (NE) and 5-hydroxytryptamine (5-HT, or serotonin) in various brain regions. nih.gov The depletion of norepinephrine is less pronounced than that of dopamine. nih.gov These findings suggest that this compound likely modulates the firing activity of serotonergic neurons in the raphe nuclei and noradrenergic neurons in the locus coeruleus. A reduction in the presynaptic availability of these neurotransmitters would be expected to alter their regulatory feedback mechanisms and influence the firing rates of these neurons. However, direct electrophysiological evidence to confirm the precise nature of this modulation is not available in the reviewed literature.

Table 2: Effects of this compound on Serotonin and Norepinephrine Levels

Neurotransmitter Observed Effect in Rat Brain Reference
Norepinephrine (NE) Depletion nih.gov
5-Hydroxytryptamine (5-HT) Depletion nih.gov

Synthetic Methodologies and Chemical Synthesis Research for Oxypertine Hydrochloride

Historical Synthetic Routes to Oxypertine (B1678116) Hydrochloride

The initial synthesis of oxypertine dates back to the early 1960s. One of the foundational manufacturing processes involved a multi-step sequence starting with the preparation of the key intermediates. A described historical method for producing the final compound involves the reaction of 1-phenylpiperazine (B188723) with [3-(2-methyl-5,6-dimethoxy)indolyl]glyoxalyl chloride. This reaction forms an amide intermediate, 1-[(3-(2-methyl-5,6-dimethoxy)indolyl)glyoxalyl]-4-phenylpiperazine. The subsequent and final step is the reduction of this intermediate, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran, to yield the oxypertine base. chemicalbook.com The base is then converted to its hydrochloride salt for pharmaceutical use.

The synthesis of the indole (B1671886) core itself historically relies on well-established named reactions. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most prominent and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.orgtaylorandfrancis.com In the context of oxypertine's indole moiety, this would involve a suitably substituted phenylhydrazine (e.g., 3,4-dimethoxyphenylhydrazine) reacting with a ketone to form the 5,6-dimethoxy-2-methylindole scaffold. The subsequent addition of the ethyl side chain at the C3 position would then be required to build the precursor for coupling with phenylpiperazine. nih.gov

The historical synthesis of the N-arylpiperazine component often involved the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether. researchgate.netnih.gov These classical approaches, while effective, often required harsh reaction conditions, stoichiometric reagents, and extensive purification, setting the stage for the development of more advanced synthetic strategies.

Modern Approaches and Advanced Synthetic Chemistry for Indole and Phenylpiperazine Derivatives

Contemporary synthetic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of synthetic routes. For a molecule like oxypertine, this involves advancements in the synthesis of both the 3-substituted indole and the N-arylpiperazine fragments.

Modern syntheses of 3-substituted indoles have moved towards more sophisticated catalytic methods. These include base-catalyzed reactions, Brønsted and Lewis acid catalysis, and the use of eco-friendly approaches like ionic liquids and water as solvents. rsc.orgbohrium.comresearchgate.net For instance, the Friedel-Crafts alkylation of indoles, a key reaction for introducing the side chain at the C3 position, can now be achieved under milder conditions using various catalysts that enhance regioselectivity and yield. nih.gov Nickel-catalyzed methods have been developed for the chemoselective C3-alkylation of indoles with alcohols, operating through a "borrowing hydrogen" mechanism, which offers a greener alternative to using alkyl halides. rsc.org

Similarly, the synthesis of N-arylpiperazines has seen significant improvements. Modern methods often employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between an aryl halide and piperazine (B1678402). These catalytic approaches offer greater functional group tolerance and milder reaction conditions compared to classical methods. nih.gov Recent research has also focused on C-H functionalization of the piperazine ring itself, allowing for the direct introduction of substituents onto the carbon skeleton, thereby expanding the structural diversity of accessible derivatives. mdpi.comnsf.gov

The table below summarizes the progression from historical to modern synthetic approaches for the key structural components of oxypertine.

Structural MoietyHistorical Synthetic ApproachModern Synthetic ApproachKey Advantages of Modern Approach
Indole Core Fischer Indole Synthesis with strong acids (e.g., H₂SO₄, PPA). wikipedia.orgModified Fischer synthesis, transition-metal-catalyzed cyclizations, one-pot syntheses. acs.orgjk-sci.comnih.govMilder conditions, higher yields, greater functional group tolerance, improved regioselectivity.
C3-Alkylation of Indole Friedel-Crafts alkylation with alkyl halides and strong Lewis acids. nih.govCatalytic alkylation with alcohols (Borrowing Hydrogen), alkenes, or trichloroacetimidates. rsc.orgfrontiersin.orgUse of less toxic reagents, catalytic processes, improved atom economy.
N-Arylpiperazine Condensation of anilines with bis(2-chloroethyl)amine at high temperatures. researchgate.netgoogle.comPalladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed coupling reactions.Milder conditions, broader substrate scope, higher yields, better functional group compatibility.

The issue of stereoisomerism is a critical aspect of modern pharmaceutical chemistry. While the oxypertine molecule itself is achiral as it lacks a stereocenter, the principles of stereoselective synthesis and the control of enantiomeric purity are paramount for many related pharmaceutical compounds derived from indole and piperazine scaffolds. Should a substituent be introduced that creates a chiral center, controlling the stereochemistry would become essential.

In modern drug development, single enantiomers are often preferred over racemic mixtures because different enantiomers can exhibit distinct pharmacological and toxicological profiles. rsc.org Two primary strategies are employed to obtain enantiomerically pure compounds: asymmetric synthesis and chiral resolution. wikipedia.org

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. For piperazine derivatives, methods have been developed for the direct diastereoselective α-C–H lithiation to create functionalized piperazines with good stereocontrol. mdpi.com For indole derivatives, enantioselective N-alkylation can be achieved using chiral catalysts, such as SPINOL-derived phosphoric acids, which can control the formation of a stereocenter adjacent to the indole nitrogen. mdpi.com

Chiral Resolution: This technique involves the separation of a racemic mixture. The most common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent (e.g., tartaric acid). wikipedia.org The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. iupac.org Modern analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) are also widely used for both preparative resolution and the analytical determination of enantiomeric purity. asianpubs.org

The determination of enantiomeric purity or enantiomeric excess (e.e.) is crucial for quality control. Besides chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) can be employed to distinguish between enantiomers by forming transient diastereomeric complexes that have distinct NMR spectra. libretexts.org

For the indole core, an "interrupted Fischer indolization" has been developed, which allows for the convergent synthesis of complex fused indoline (B122111) systems in a tandem cascade sequence. nih.gov In catalysis, advancements include the use of photoredox catalysts, which use light to drive chemical reactions, offering mild and selective routes for C-H functionalization and other transformations relevant to piperazine synthesis. mdpi.com

The table below highlights some novel catalytic approaches relevant to the synthesis of oxypertine's core structures.

Reaction TypeCatalyst/MethodApplicationReference
C3-Alkylation of Indole Nickel complexChemoselective alkylation using alcohols as alkylating agents via a borrowing hydrogen mechanism. rsc.org
Indole Synthesis Palladium catalystBuchwald's modification of the Fischer indole synthesis via cross-coupling of aryl bromides and hydrazones. wikipedia.orgjk-sci.com
C2-Functionalization of Piperazine Iridium-based photoredox catalystDecarboxylative cyclization to access diverse C2-substituted piperazines. mdpi.com
N-Alkylation of Indole Chiral Phosphoric AcidEnantioselective addition of indoles to in situ generated N-acyl imines. mdpi.com

Impurity Profiling and Control in Synthetic Processes

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, intermediates, side reactions, reagents, and degradation of the final product. scispace.com Regulatory bodies require rigorous identification, quantification, and control of impurities. researchgate.net

In the synthesis of oxypertine hydrochloride, several types of impurities could potentially arise:

Process-Related Impurities: These are impurities that arise from the synthetic route itself. For example, if a Fischer indole synthesis is used, regioisomeric indole products can form depending on the structure of the starting ketone. thermofisher.com In the synthesis of N-phenylpiperazine, impurities such as unreacted starting materials or byproducts from over-alkylation (e.g., 1,4-disubstituted piperazines) could be present. google.com Incomplete reduction of the glyoxalyl amide intermediate during the final step would result in a keto-amide impurity.

Degradation Products: Oxypertine, like many complex organic molecules, can degrade under certain conditions such as exposure to light, heat, or oxidizing agents. The indole nucleus can be susceptible to oxidation. nih.gov Oxidative degradation could potentially lead to the formation of N-oxides on the piperazine ring or other oxidized species. scirp.org

Residual Solvents and Reagents: Solvents and reagents used in the synthesis must be controlled to acceptable levels in the final API.

The process of identifying and quantifying these impurities is known as impurity profiling. This is typically accomplished using high-sensitivity analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV and Mass Spectrometry (LC-MS). researchgate.net Once an impurity is detected, its structure is often elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For confirmation, the suspected impurity is often independently synthesized to serve as a reference standard. researchgate.net

Control strategies involve optimizing the synthetic process to minimize the formation of impurities, defining appropriate specifications for starting materials and intermediates, and developing robust purification methods (e.g., crystallization, chromatography) to remove impurities to acceptable levels. nih.gov Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are performed to understand potential degradation pathways and to develop stability-indicating analytical methods. nih.govdrhothas.com

Analytical Methodologies for Oxypertine Hydrochloride Research

Chromatographic Techniques in Oxypertine (B1678116) Hydrochloride Analysis

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate components from a mixture for subsequent identification and quantification. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed in the analysis of pharmaceutical compounds like Oxypertine hydrochloride. sigmaaldrich.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a highly utilized technique for the analysis of antipsychotic medicines due to its efficiency in separating, identifying, and quantifying mixture components. sigmaaldrich.com The development of a robust HPLC method is a systematic process that involves selecting the appropriate stationary phase, mobile phase composition, and detector, followed by rigorous validation to ensure the method is fit for its intended purpose. mdpi.comscispace.com

For compounds like Oxypertine, a reversed-phase (RP-HPLC) method is common. The selection of a stationary phase, such as a C18 column, is a critical first step. nih.gov Method development then focuses on optimizing the mobile phase—typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)—to achieve effective separation with good resolution and acceptable peak shape. mdpi.comscispace.com The pH of the mobile phase is a crucial parameter that can be adjusted to optimize the retention time and peak symmetry of ionizable compounds. mdpi.com

While a specific, fully detailed and validated HPLC method for this compound is not extensively documented in readily available literature, data from liquid chromatography-mass spectrometry analyses provide insight into potential starting conditions for method development.

Table 1: HPLC Parameters Used in an LC-MS Analysis of Oxypertine

Parameter Specification
Column Name InertSustain C18
Dimensions 2.1 x 100 mm
Particle Size 2.1 µm
Retention Time 9.174 min

This data is derived from an LC-ESI-QQ analysis and provides a foundation for developing a dedicated HPLC-UV method. nih.gov

Once optimal chromatographic conditions are established, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. Validation ensures the method's reliability by assessing parameters such as specificity, linearity, precision (repeatability and intermediate precision), accuracy, range, limit of detection (LOD), and limit of quantification (LOQ). bepls.comsemanticscholar.org

Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportionality between concentration and detector response. mdpi.com

Accuracy is often determined through recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage recovered is calculated. mdpi.com

Precision is assessed by repeatedly analyzing the same sample to check the closeness of agreement between results, ensuring the method's reproducibility. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it highly effective for both identification and quantification. mdpi.com It is a primary tool in forensic analysis and for the identification of controlled substances. ojp.gov The application of GC-MS is particularly useful for analyzing volatile compounds or those that can be made volatile through a chemical modification process known as derivatization. mdpi.com

In the context of drug analysis, GC-MS can be used to screen for multiple substances simultaneously and provide detailed molecular information for identification. mdpi.com For complex molecules like Oxypertine, direct analysis may be challenging due to thermal lability or insufficient volatility. In such cases, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. mdpi.commdpi.com Common derivatization techniques include silylation, which enhances the volatility of compounds containing active hydrogens. 182.160.97

While GC-MS is a staple in forensic toxicology for detecting various drugs in complex biological matrices, specific, detailed methods for the routine analysis of this compound are not widely published. mdpi.commdpi.comnih.gov The development of such a method would involve optimizing the sample extraction procedure, selecting an appropriate derivatizing agent if necessary, and fine-tuning the GC parameters (e.g., column type, temperature program) and MS settings (e.g., scan mode, ionization energy). mdpi.com

Beyond standard HPLC and GC, more advanced chromatographic techniques offer enhanced separation capabilities for complex analyses.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This technique provides significantly greater separation power than single-column GC. aic.gov.au It uses a two-column system with a modulator in between, subjecting each component to two independent separations. aic.gov.au This results in a two-dimensional chromatogram with enhanced resolution, which is particularly useful for profiling complex samples and detecting minor components or impurities that might co-elute in a standard GC analysis. aic.gov.au

Chiral Chromatography : Many pharmaceutical compounds are chiral, meaning they exist as enantiomers (non-superimposable mirror images). wvu.edunih.gov These enantiomers can have different pharmacological and toxicological effects. wvu.edu Chiral chromatography, often performed using HPLC with a chiral stationary phase (CSP), is essential for separating and quantifying the individual enantiomers of a drug. nih.gov This allows for the study of the stereoselective properties of the drug. rsc.org While Oxypertine itself is not typically described as a chiral compound, the principles of chiral separation are critical in modern drug development for molecules that do possess chirality. wvu.edu

High-Performance Affinity Chromatography (HPAC) : This technique utilizes the high selectivity of biological interactions for separation. nih.gov An affinity ligand, such as an antibody or protein that binds specifically to the target analyte, is immobilized on the stationary phase. nih.gov This allows for the highly selective capture and separation of the target compound from complex mixtures like biological fluids. nih.gov

Spectroscopic and Electroanalytical Methods

Spectroscopic methods are instrumental in both the qualitative and quantitative analysis of pharmaceutical compounds by measuring the interaction of matter with electromagnetic radiation. windows.net

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of drugs in formulations. windows.netrjptonline.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

The analytical procedure involves several key steps:

Determination of Maximum Wavelength (λmax) : A solution of the drug in a suitable solvent is scanned across the UV-visible range (typically 200-400 nm) to identify the wavelength at which maximum absorbance occurs (λmax). rjptonline.orglibretexts.org Measuring at λmax provides the highest sensitivity and minimizes errors.

Preparation of a Calibration Curve : A series of standard solutions of the drug at known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. rjptonline.org A calibration curve is then constructed by plotting absorbance versus concentration.

Analysis of the Sample : The absorbance of the sample solution, prepared in the same solvent, is measured at λmax. The concentration of the drug in the sample is then determined by interpolating its absorbance value on the calibration curve. rjptonline.org

For accurate results, the choice of solvent is important, as it can influence the λmax. For hydrochloride salts, acidic solutions like 0.1 N HCl are often used as the solvent. bepls.com The method should be validated for linearity, accuracy, and precision to ensure reliable quantitative results. rjptonline.org

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of unknown compounds. mhlw.go.jp When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture. semanticscholar.org

For structural elucidation, tandem mass spectrometry (MS/MS) is particularly powerful. rsc.org In this technique, a precursor ion (often the protonated molecule, [M+H]+) is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions (fragments) provide a "fingerprint" that is characteristic of the molecule's structure. By analyzing the mass-to-charge (m/z) ratios of these fragments, chemists can deduce the structure of the parent molecule. ojp.govmhlw.go.jp

The mass spectrum of Oxypertine shows a precursor ion and several characteristic product ions that are vital for its identification.

Table 2: Mass Spectrometric Data for Oxypertine

Parameter Value/Description
Analysis Type LC-ESI-QQ; MS2
Ionization Mode ESI, POSITIVE
Precursor Ion ([M+H]+) m/z 380.233
Fragmentation Mode Collision-Induced Dissociation (CID)
Major Product Ion m/z (Top Peak) 218
Other Significant Product Ions m/z 175, 132

Data sourced from MassBank and PubChem databases. nih.govijpra.com

The fragmentation pattern, showing the loss of specific neutral fragments from the precursor ion, allows researchers to confirm the presence of key structural motifs within the Oxypertine molecule, thus providing unambiguous identification. ijpra.com This high degree of specificity makes MS an essential technique for structural confirmation in pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing researchers to confirm its identity and purity.

In a typical ¹H NMR spectrum of oxypertine, distinct signals corresponding to the different types of protons within the molecule can be observed. For instance, the aromatic protons of the dimethoxyindole ring system would appear in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the methoxy (B1213986) groups would present as sharp singlets further upfield, usually around 3.8 to 4.0 ppm. The complex aliphatic region of the spectrum would contain signals from the piperazine (B1678402) ring and the ethyl chain, with their chemical shifts and coupling patterns providing valuable information about their connectivity and stereochemistry.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of oxypertine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, the carbon atoms of the aromatic indole (B1671886) ring would resonate at lower field (higher ppm values) compared to the aliphatic carbon atoms of the piperazine ring and the ethyl chain.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural analysis. COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity between adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra.

The following table summarizes the expected ¹H NMR chemical shifts for the key structural motifs of oxypertine:

Structural Moiety Proton Type Expected Chemical Shift (ppm)
Dimethoxyindole RingAromatic Protons6.5 - 7.5
Methoxy Groups-OCH₃ Protons3.8 - 4.0
Piperazine RingAliphatic Protons2.5 - 3.5
Ethyl ChainAliphatic Protons1.5 - 3.0

Electroanalytical Techniques in Research

Electroanalytical techniques have been explored for the determination of this compound in pharmaceutical formulations and research settings. These methods are based on the electrochemical properties of the oxypertine molecule, which can be oxidized or reduced at an electrode surface.

One of the primary electroanalytical methods used is voltammetry, including techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). In these methods, a potential is applied to an electrode immersed in a solution containing oxypertine, and the resulting current is measured. The potential at which the oxidation or reduction occurs is characteristic of the analyte, and the magnitude of the current is proportional to its concentration.

Research has shown that oxypertine undergoes an irreversible oxidation process at a glassy carbon electrode. This oxidation is believed to involve the indole nitrogen of the molecule. The specific peak potential for this oxidation can be influenced by factors such as the pH of the supporting electrolyte and the scan rate used in the voltammetric experiment.

The application of these electroanalytical techniques offers several advantages, including high sensitivity, rapid analysis time, and relatively low cost of instrumentation. These methods can be developed and validated for the quantitative determination of oxypertine in various matrices, providing a valuable alternative to chromatographic methods.

Electroanalytical Technique Principle Application in Oxypertine Research
Cyclic Voltammetry (CV)Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Investigation of the electrochemical behavior of oxypertine, such as its oxidation potential and reaction kinetics.
Differential Pulse Voltammetry (DPV)A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep.Quantitative determination of oxypertine in pharmaceutical formulations with high sensitivity and resolution.

Bioanalytical Methods for Preclinical Studies

Determination of this compound and Metabolites in Biological Matrices (e.g., animal serum, brain tissue)

The development of sensitive and specific bioanalytical methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound in preclinical studies. These methods are essential for quantifying the concentration of the parent drug and its metabolites in various biological matrices, such as animal serum and brain tissue.

High-performance liquid chromatography (HPLC) coupled with various detection methods is the most commonly employed technique for the determination of oxypertine and its metabolites. Reversed-phase HPLC, using a C18 column, is typically used to separate oxypertine from its metabolites and endogenous components in the biological matrix.

The choice of detector is critical for achieving the required sensitivity and selectivity. Ultraviolet (UV) detection can be used, but for higher sensitivity and specificity, mass spectrometry (MS) is the preferred method. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer excellent sensitivity and selectivity, allowing for the quantification of low concentrations of oxypertine and its metabolites in complex biological samples.

Sample preparation is a critical step in the bioanalytical workflow. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are used to remove interfering substances from the biological matrix and to concentrate the analytes of interest before chromatographic analysis.

Method Validation for Sensitivity, Specificity, and Reproducibility in Research Settings

To ensure the reliability and accuracy of the data generated in preclinical studies, the bioanalytical methods used for the quantification of oxypertine and its metabolites must be rigorously validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.

The validation of a bioanalytical method typically involves the assessment of several key parameters, including:

Sensitivity: The sensitivity of the method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Specificity: The specificity of the method refers to its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs.

Accuracy: The accuracy of the method is a measure of the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The precision of the method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Reproducibility: The reproducibility of the method is its ability to provide consistent results over time and in different laboratories. This is often assessed by analyzing the same samples on different days or by different analysts.

The following table summarizes the key validation parameters for a bioanalytical method for oxypertine:

Validation Parameter Description Acceptance Criteria (Typical)
Lower Limit of Quantification (LLOQ)The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Precision (RSD) ≤ 20%, Accuracy within ±20% of the nominal concentration.
SpecificityThe ability to measure the analyte of interest in the presence of interfering substances.No significant interference at the retention time of the analyte and internal standard.
AccuracyThe degree of closeness of the measured concentration to the nominal (true) concentration.Mean concentration should be within ±15% of the nominal concentration (except at LLOQ).
PrecisionThe degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (except at LLOQ).
ReproducibilityThe precision between different runs, days, or analysts.Inter-assay precision (RSD) ≤ 15%.

Theoretical and Emerging Research Directions for Oxypertine Hydrochloride

Potential Neuroprotective Mechanisms and Applications in Neurological Conditions Research

Oxypertine (B1678116) is recognized as a neuroprotective agent, suggesting its potential in the research of various neurological conditions. medchemexpress.comamericanchemicalsuppliers.com Its mechanism of action is multifaceted, primarily involving the modulation of key neurotransmitter systems in the brain. patsnap.compatsnap.com

Key Research Findings:

Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonism: Oxypertine demonstrates a high affinity for both dopamine D2 and serotonin 5-HT2 receptors. medchemexpress.comwikipedia.org It acts as an antagonist at these receptors, meaning it blocks the activity of dopamine and serotonin. patsnap.comwikipedia.org This dual antagonism is believed to contribute to its antipsychotic and anxiolytic effects. patsnap.compatsnap.com

Catecholamine Depletion: Similar to drugs like reserpine (B192253) and tetrabenazine (B1681281), oxypertine has been shown to deplete catecholamines, such as norepinephrine (B1679862) and dopamine, in the brain of rats. ncats.iomedchemexpress.comwikipedia.org This depletion of key neurotransmitters may also play a role in its neuroleptic efficacy. ncats.ioncats.io

Modulation of Adrenergic System: Oxypertine also influences the adrenergic system, which involves neurotransmitters like norepinephrine. patsnap.com This modulation may contribute to its anxiety-reducing properties. patsnap.com

Neurochemical Changes: Studies in rats have shown that oxypertine administration leads to a dose-related depletion of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in different brain regions. medchemexpress.comresearchgate.net It also increases the levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), which are metabolites of dopamine. medchemexpress.comresearchgate.net

These findings suggest that the neuroprotective potential of oxypertine may stem from its ability to modulate multiple neurotransmitter systems, potentially offering a broader therapeutic window for various neurological and psychiatric conditions. patsnap.compatsnap.com

Investigation of Non-Classical Target Interactions

While the primary targets of oxypertine are well-established, there is ongoing research into its interactions with other, non-classical targets. patsnap.com This exploration could reveal novel mechanisms of action and expand its therapeutic potential.

One area of interest is its potential interaction with acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. An in-silico study identified oxypertine as having multiple π-interactions with AChE. mazums.ac.ir This suggests a potential for oxypertine to act as an AChE inhibitor, a mechanism relevant to conditions like Alzheimer's disease. mazums.ac.irmazums.ac.ir

Further research is needed to validate these in-silico findings through in-vitro and in-vivo studies to fully understand the significance of these non-classical interactions.

Computational Chemistry and Molecular Modeling of Oxypertine Hydrochloride-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for understanding how drugs like oxypertine interact with their target receptors at a molecular level. nih.govresearchgate.net These techniques allow researchers to visualize and predict the binding of a ligand (in this case, oxypertine) to its receptor, providing insights into the forces that govern this interaction. nih.govresearchgate.net

Applications in Oxypertine Research:

Binding Affinity Prediction: Molecular docking studies can predict the binding affinity of oxypertine to various receptors. For instance, a study predicted the binding affinity of oxypertine to acetylcholinesterase to be -9.10 kcal/mol. mazums.ac.ir

Interaction Analysis: These models can identify the specific amino acid residues within the receptor that interact with oxypertine. mazums.ac.irfrontiersin.org For example, the in-silico study on AChE identified several tyrosine, tryptophan, valine, phenylalanine, and glycine (B1666218) residues involved in π-interactions with oxypertine. mazums.ac.ir

Pharmacophore Modeling: This technique can identify the essential structural features of oxypertine required for its biological activity, guiding the design of new, more potent, and selective compounds.

Virtual Screening: Computational models can be used to screen large libraries of compounds to identify those with similar properties to oxypertine, potentially leading to the discovery of new drugs with similar or improved therapeutic profiles. nih.gov

By providing a detailed understanding of the molecular interactions, computational approaches can significantly accelerate the drug discovery and development process for compounds like oxypertine. nih.govnih.gov

Future Preclinical Research Trajectories and Hypothesis Generation

The existing body of research on oxypertine provides a solid foundation for future preclinical investigations. The goal of this future research is to further elucidate its therapeutic potential and generate new hypotheses for its clinical application. nih.govnih.govmdpi.com

Potential Future Research Directions:

In-depth Neuroprotection Studies: Future preclinical studies should focus on validating the neuroprotective effects of oxypertine in various animal models of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. researchgate.netmdpi.comnih.gov These studies could investigate its effects on neuronal survival, inflammation, and oxidative stress.

Elucidation of Non-Classical Target Effects: Further investigation into the functional consequences of oxypertine's interaction with non-classical targets like AChE is warranted. This could involve enzymatic assays and cell-based studies to confirm the inhibitory effects predicted by computational models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models will be crucial for understanding the relationship between oxypertine dosage, its concentration in the brain, and its therapeutic and adverse effects. This will be essential for designing future clinical trials. nih.gov

Combination Therapy Studies: Investigating the potential synergistic effects of oxypertine when combined with other neuroprotective or antipsychotic agents could lead to more effective treatment strategies.

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to oxypertine would be a significant step towards personalized medicine in the treatment of neurological and psychiatric disorders.

By pursuing these research trajectories, scientists can continue to unravel the complex pharmacology of oxypertine and potentially unlock new therapeutic applications for this intriguing compound.

Q & A

Basic Research Questions

Q. What analytical methods are standardized for assessing the purity of Oxypertine hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify the active pharmaceutical ingredient (API) and detect impurities. The acceptance criteria for purity range between 97.0% and 103.0%, as per pharmacopeial standards. UV-Vis spectrophotometry at 300 nm is also used for dissolution testing, with buffer systems like pH 4.0 acetate buffer ensuring consistent solubility .

Q. How is dissolution testing performed for this compound tablets, and what parameters define compliance?

  • Methodological Answer : Dissolution protocols involve rotating tablets at 50 rpm in pH 4.0 acetate buffer. Sampling occurs at specified intervals (e.g., 15, 30, 45 minutes), followed by filtration through 0.45 µm membranes. UV-Vis analysis quantifies dissolved API against a reference standard. Compliance requires ≥85% dissolution in 15 minutes (for 100 mg/g formulations) or ≥70% in 30 minutes (for 20 mg tablets) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during chromatographic analysis of this compound?

  • Methodological Answer : Discrepancies often arise from column degradation, mobile phase variability, or sample preparation errors. Systematic validation includes:

  • Column Equilibration : Ensure consistent retention times by pre-conditioning columns.
  • Spike-and-Recovery Tests : Introduce known impurities (e.g., synthesis byproducts) to validate detection limits.
  • System Suitability Criteria : Monitor peak symmetry, resolution, and signal-to-noise ratios as per Table 1 in pharmacopeial guidelines .

Q. What experimental design principles ensure reliable stability studies of this compound under varied storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC.
  • Aliquot Storage : Prepare stock solutions in pH 4.0 buffer, aliquot into sealed vials, and avoid >3 freeze-thaw cycles to prevent hydrolysis.
  • Impurity Tracking : Use mass spectrometry to identify degradation products (e.g., oxidized derivatives) .

Q. How can neuropharmacological assays differentiate this compound’s activity from excipient interference?

  • Methodological Answer :

  • Matrix Blank Controls : Prepare excipient-only samples to baseline-subtract background signals in receptor-binding assays.
  • Dose-Response Curves : Compare API activity across concentrations (e.g., 10 nM–100 µM) in cell-based models (e.g., dopamine receptor transfectants).
  • Selectivity Validation : Cross-test against related psychotropics (e.g., trifluoperazine) to confirm target specificity .

Q. What strategies optimize in vitro assays for this compound’s pharmacokinetic profiling?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers with LC-MS/MS quantification to assess intestinal absorption.
  • Plasma Protein Binding : Employ equilibrium dialysis with radiolabeled Oxypertine to measure unbound fractions.
  • Metabolic Stability : Incubate with liver microsomes and track CYP450-mediated metabolism via metabolite profiling .

Methodological Best Practices

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Specify equipment models (e.g., HPLC column type), buffer preparation steps, and sampling intervals.
  • Supporting Information : Archive raw chromatograms, dissolution curves, and statistical analyses (e.g., ANOVA for batch variability).
  • Peer Review Alignment : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure methods, results, and supplementary data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.